Differential Aggregation Inhibition by Anti-Aβ scFv Antibodies
Aβ(29-40) is distinguished from other regions of the Aβ peptide by its lack of response to aggregation inhibition by a specific anti-Aβ single-chain variable fragment (scFv). An scFv targeting the 17-28 region of Aβ effectively inhibited in vitro aggregation of Aβ, as determined by Thioflavin T (ThT) fluorescence. In contrast, an scFv that binds specifically to the C-terminal region (residues 29-40) did not inhibit aggregation [1]. This demonstrates that the 29-40 region is not a functional target for this class of aggregation inhibitors, highlighting a key difference in its aggregation mechanism.
| Evidence Dimension | Inhibition of Aβ aggregation by scFv binding to specific epitopes |
|---|---|
| Target Compound Data | No inhibition of aggregation |
| Comparator Or Baseline | Aβ (or its fragments) when bound by an anti-Aβ(17-28) scFv |
| Quantified Difference | Effective inhibition vs. no inhibition (qualitative difference) |
| Conditions | In vitro Thioflavin T (ThT) fluorescence aggregation assay using scFv antibodies. |
Why This Matters
This finding informs researchers that Aβ(29-40) aggregation is not susceptible to inhibition via this specific C-terminal epitope, guiding experimental design away from this approach and toward other, more productive, intervention strategies.
- [1] Liu, R., et al. (2004). Single chain variable fragments against beta-amyloid (Abeta) can inhibit Abeta aggregation and prevent abeta-induced neurotoxicity. Biochemistry, 43(22), 6959-6967. View Source
